
Coumarin 343 X carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin 343 X carboxylic acid, also known as AF 343 (Coumarin), is a blue-emitting fluorophore used as a laser dye . It has a molecular formula of C22H26N2O5 and a molecular weight of 398.45 . The fluorophore can serve as a FRET donor for FAM (fluorescein) .
Molecular Structure Analysis
The molecular structure of Coumarin 343 X carboxylic acid consists of a coumarin core with an extended aminohexanoyl linker . This linker increases solubility and provides spatial separation between the fluorophore and the functional group .Physical And Chemical Properties Analysis
Coumarin 343 X carboxylic acid appears as yellow crystals . It is well soluble in DMF and DMSO, moderately soluble in DCM and DCE, and insoluble in diethyl ether . It has an excitation/absorption maximum at 437 nm and an emission maximum at 477 nm .科学的研究の応用
Radiation Therapy Dosimetry : Coumarin-3-carboxylic acid is investigated for its potential as a dosimeter in radiation therapy. Upon irradiation, it converts to 7-hydroxy-coumarin-3-carboxylic acid, exhibiting a fluorescence signal linearly proportional to the radiation-absorbed dose. This property makes it a candidate for precise dosimetry in radiation treatments (Collins, Makrigiorgos, & Svensson, 1994).
Optoelectronic Properties : 7-(Diethylamino)-coumarin-3-carboxylic acid is used in various applications as a laser dye, fluorescent label, and biomedical inhibitor. Its molecular aggregation can cause inconsistent optoelectronic properties, leading to varied research findings in different solvents and conditions (Liu et al., 2014).
Electron Injection in Nanoparticles : The efficiency of electron injection from 7-diethyl amino coumarin 3-carboxylic acid to TiO2 nanoparticles is studied, revealing higher efficiency compared to other similar dyes. This property is relevant in the context of solar energy conversion and photocatalysis (Ramakrishna & Ghosh, 2002).
Hydroxyl Radical Detection : Coumarin-3-carboxylic acid serves as a detector for hydroxyl radicals in aqueous solutions. This application is significant in studying radiation-induced or chemical hydroxylation, offering a quantitative, sensitive, and specific method for detecting these radicals (Manevich, Held, & Biaglow, 1997).
Molecular Dynamics on Nanoparticle Surfaces : Research on coumarin dyes, including coumarin 343 and 7-diethyl amino coumarin 3-carboxylic acid, explores their excited state dynamics, molecular rotation, and charge distribution when interacting with gold nanoparticles. Such studies have implications in nanotechnology and photonics (Dana, Debnath, Maity, & Ghosh, 2015).
Chemiluminescence Studies : Coumarin-3-carboxylic acid chloride (Coumarin 343) is studied for its ability to emit light through a reaction with organic peroxides. This research has potential applications in analytical chemistry and biochemistry (Gompel & Schuster, 1987).
Synthesis and Pharmacological Applications : The compound has been synthesized and studied for various pharmacological activities, indicating its significance in drug development and medical applications (Fiorito et al., 2015; Song, Wang, & Lam, 2003; Thati et al., 2007; Balalaie et al., 2012).
Caged Carboxylic Acid Synthesis : A novel caged carboxylic acid with a donor-π-donor coumarin structure has been synthesized, showing potential for one-photon and two-photon uncaging reactions using visible and near-infrared lights. This has applications in photopharmacology and controlled drug release (Chitose et al., 2017).
Safety and Hazards
特性
IUPAC Name |
6-[(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c25-18(26)8-2-1-3-9-23-21(27)17-13-15-12-14-6-4-10-24-11-5-7-16(19(14)24)20(15)29-22(17)28/h12-13H,1-11H2,(H,23,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUGYFCWVUOZRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCCCCC(=O)O)CCCN3C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarin 343 X carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


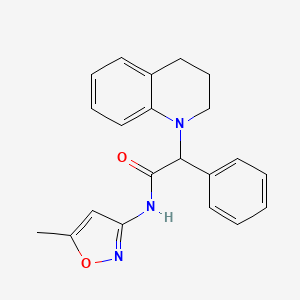
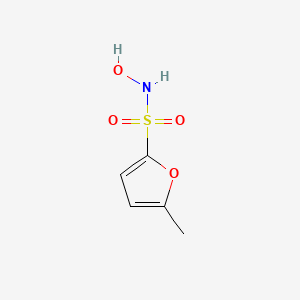
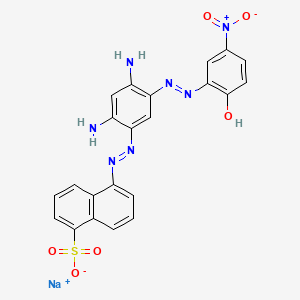
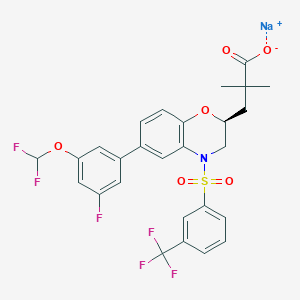

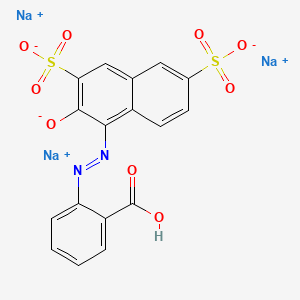
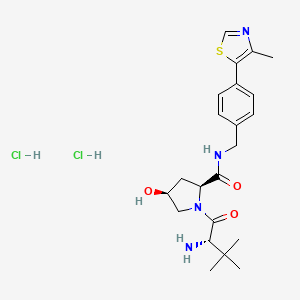
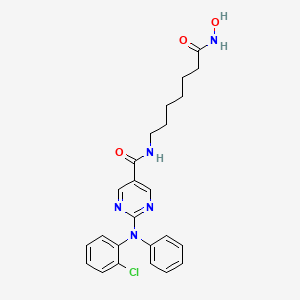

![c[L-Phe-D-pro-L-Phe-L-trp]](/img/structure/B606706.png)

![7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B606710.png)